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Core Science & Biosynthesis

Foundational

pharmacological profile of phenoxyethylamine hydrochloride salts

An In-Depth Technical Guide to the Pharmacological Profile of Phenoxyethylamine Hydrochloride Salts and Their Derivatives Executive Summary The phenoxyethylamine scaffold represents a "privileged structure" in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of Phenoxyethylamine Hydrochloride Salts and Their Derivatives

Executive Summary

The phenoxyethylamine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the foundational backbone for a diverse array of pharmacologically active compounds.[1] This guide provides a comprehensive technical overview of the and their key derivatives. We will explore their multifaceted mechanisms of action, delve into their pharmacokinetic and pharmacodynamic properties, and present detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights from the perspective of a Senior Application Scientist to facilitate the rational design and characterization of novel therapeutic agents based on this versatile chemical template.

Introduction: The Phenoxyethylamine Core Structure

Phenoxyethylamine, or 2-phenoxyethanamine, is an organic compound characterized by a phenyl group linked via an ether bond to an ethylamine side chain (C₆H₅-O-CH₂-CH₂-NH₂).[1] Its structural similarity to endogenous monoamine neurotransmitters, such as phenethylamine and dopamine, provides a basis for its interaction with a wide range of biological targets. The hydrochloride salt form is commonly used to improve the solubility and stability of the parent amine, making it suitable for pharmaceutical formulation and biological testing.[2]

The true pharmacological value of this scaffold lies in its amenability to chemical modification. Substitutions on the phenyl ring, alterations to the ethylamine chain, and N-alkylation have given rise to compounds with high affinity and selectivity for various receptors, including serotonergic, dopaminergic, and adrenergic systems.[3][4][5] This guide will dissect the pharmacological consequences of these structural modifications, providing a framework for understanding their therapeutic potential.

Caption: Core structure and key modification points of the phenoxyethylamine scaffold.

Molecular Pharmacology & Mechanism of Action

The pharmacological diversity of phenoxyethylamine derivatives stems from their ability to target multiple receptor systems, often with high specificity conferred by their substitution patterns.

Interaction with Serotonergic Systems

A significant number of phenoxyethylamine derivatives interact with serotonin (5-HT) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[4] These G-protein coupled receptors (GPCRs) are critical modulators of mood, perception, and cognition.

  • 5-HT₂A/₂C Agonism: Compounds with specific substitutions on the phenyl ring, such as the 2,5-dimethoxy-4-bromo pattern found in 2C-B, are potent 5-HT₂A/₂C agonists.[4][6] N-benzyl substitution on these molecules can further increase binding affinity and functional activity.[4] Activation of the 5-HT₂A receptor is linked to the therapeutic effects of psychedelics in treating disorders like PTSD and depression.[7] This activation typically involves the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of Protein Kinase C (PKC).[6]

G ligand Phenoxyethylamine Agonist receptor 5-HT2A Receptor ligand->receptor Binding g_protein Gq/11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activation ca2 Ca²⁺ Release er->ca2 ca2->pkc Co-activation response Cellular Response (e.g., Neurotransmission) pkc->response

Caption: Simplified 5-HT₂A receptor Gq signaling pathway activated by agonist binding.

Interaction with Dopaminergic Systems

The 3-OH-phenoxyethylamine template has been identified as a potent dopamine D₂ receptor partial agonist.[3][8] This activity is crucial for developing novel treatments for neurological and psychiatric conditions where dopamine signaling is dysregulated, such as Parkinson's disease and schizophrenia. Bioisosteric analogs, including benzimidazol-2-ones, have been synthesized based on this template and show excellent affinity for the D₂ receptor.[3]

Interaction with Adrenergic Systems

The phenoxyethylamine scaffold is also integral to several adrenergic receptor modulators.

  • α-Adrenergic Antagonism: Phenoxybenzamine, a well-known derivative, is a non-selective, irreversible α-adrenoceptor antagonist.[5][9] It forms a covalent bond with the receptor, leading to a long-lasting "chemical sympathectomy" that results in vasodilation and a reduction in blood pressure.[5][9] This makes it effective in managing hypertensive episodes associated with pheochromocytoma.[5]

  • β-Adrenergic Antagonism (Beta-Blockers): The core structure is a building block for β-blockers like carvedilol, which are widely used to treat cardiovascular conditions.[1][10]

Pharmacokinetics (ADME) & Toxicology

A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is fundamental to its development. While specific data varies widely between derivatives, general principles can be outlined.

  • Absorption & Distribution: As hydrochloride salts, these compounds generally exhibit good aqueous solubility, facilitating oral absorption. Their lipophilicity, governed by the phenyl ring substitutions, will significantly influence their ability to cross the blood-brain barrier and their volume of distribution.

  • Metabolism: Metabolism of phenethylamine-type compounds is complex and often involves cytochrome P450 (CYP450) enzymes.[11] Potential metabolic pathways include N-dealkylation, O-demethylation, and hydroxylation of the aromatic ring. The ether linkage in phenoxyethylamines may offer greater metabolic stability compared to simple phenethylamines.

  • Toxicology: In vitro toxicology is a critical first step in safety assessment. Standard assays include the bacterial reverse mutation test (Ames test) for mutagenicity and the in vitro micronucleus test for chromosomal damage.[12] Cytotoxicity can be assessed using assays that measure membrane integrity (LDH release) or cell viability (Neutral Red uptake).[13]

Table 1: Summary of Pharmacokinetic & Toxicological Parameters for Select Derivatives

Compound Primary Target(s) Half-Life (t½) Key Metabolic Pathways Notes
Phenoxybenzamine α-adrenergic (irreversible) ~24 hours[9] N-dealkylation, hydroxylation[9] Long duration of action due to covalent binding.[5]
2C-B 5-HT₂A/₂C Not well established in humans Oxidative deamination by MAO[14] Potential for drug-drug interactions with MAOIs.[14]

| 3-OH-phenoxyethylamine Analogs | D₂ | Varies with analog | N/A | Designed for CNS penetration. |

Pharmacodynamics & Preclinical Efficacy

Pharmacodynamics describes the relationship between drug concentration and its physiological effect. This is evaluated through a combination of in vitro functional assays and in vivo animal models.

  • In Vitro Functional Activity: Following initial binding affinity determination, functional assays are crucial to classify a compound as an agonist, antagonist, or inverse agonist. For GPCRs like 5-HT₂A, this can involve measuring second messenger production (e.g., calcium flux, IP₁ accumulation) or protein recruitment (e.g., β-arrestin).[6][15] The relative activation of different downstream pathways (biased agonism) is an emerging area of interest, as it may separate therapeutic effects from adverse effects.[15]

  • In Vivo Models: Animal models are essential for evaluating the integrated physiological and behavioral effects of a compound.[16]

    • CNS Activity: Locomotor activity tests in mice can indicate stimulant or depressant effects.[17][18] Drug discrimination studies in rats are a gold standard for assessing subjective, psychoactive effects similar to known hallucinogens or stimulants.[6][17]

    • Analgesic/Anti-inflammatory Activity: The hot plate test assesses response to thermal pain, while the carrageenan-induced paw edema model is used to evaluate anti-inflammatory properties.[19][20]

Table 2: Receptor Binding & Functional Potency of Select Phenoxyethylamine Derivatives

Derivative Class Receptor Binding Affinity (Kᵢ, nM) Functional Potency (EC₅₀, nM) Reference(s)
N-Benzyl Phenethylamines 5-HT₂A 0.29 - 10 (subnanomolar for many) 0.074 - 50 [4]
5-HT₂C Low nanomolar range >70% intrinsic activity [4]
Ψ-derivatives (4-alkoxy-2,6-dimethoxy) 5-HT₂A 8 - 1600 32 - 3400 [21]
5-HT₁A 710 - 4440 N/A [21]
α₂A 280 - 1500 N/A [21]

| 3-OH-phenoxyethylamine Analogs | D₂ | "Excellent affinity" | Partial Agonists |[3][8] |

Methodologies & Experimental Protocols

A logical, tiered approach to characterization is essential for efficient drug development. The causality behind this workflow is to confirm target engagement and cellular activity in vitro before committing resources to more complex and costly in vivo studies.

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation A Primary Screening: Radioligand Binding Assay (Determine Affinity, Ki) B Functional Assay: (e.g., Calcium Flux, β-Arrestin) (Determine Potency, EC50 & Efficacy) A->B Confirms functional activity C Selectivity Panel: Screen against off-target receptors B->C Establishes target selectivity D In Vitro ADME/Tox: (e.g., CYP Inhibition, Ames Test) C->D Initial safety/liability assessment E Pharmacokinetic (PK) Study: (Determine t½, Cmax, Bioavailability) D->E Proceed if profile is favorable F Pharmacodynamic (PD) / Efficacy Model: (e.g., Locomotor, Drug Discrimination) E->F Relates exposure to effect G Toxicity Study: (e.g., Dose Range Finding) F->G Informs therapeutic window End Lead Candidate G->End Start Test Compound Start->A

Caption: A self-validating experimental workflow for pharmacological characterization.

Protocol: Radioligand Receptor Binding Assay

This protocol determines the affinity (Kᵢ) of a test compound for a specific receptor. It is a self-validating system as the results must be reproducible and consistent with the known affinity of a standard competitor ligand.

  • Preparation: Use cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., 5-HT₂A).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein).

    • Radioligand (e.g., [³H]ketanserin for 5-HT₂A) at a concentration near its K₋.

    • A range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Controls:

    • Total Binding: Radioligand + membranes (no competitor).

    • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known unlabeled ligand (e.g., 10 µM spiperone).

  • Incubation: Incubate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination & Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. Wash filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol: Analytical Quantification by RP-HPLC

This protocol provides a robust method for determining the concentration and purity of a phenoxyethylamine hydrochloride salt in a sample.

  • System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[22]

  • Mobile Phase Preparation:

    • Solvent A: 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid.

    • Solvent B: Methanol.

    • Filter and degas both solvents.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm or other appropriate UV maximum.

    • Injection Volume: 10 µL.

    • Gradient Program: A typical gradient might run from 30% B to 80% B over 10 minutes, followed by a wash and re-equilibration step. This must be optimized for the specific analyte.

  • Standard & Sample Preparation:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Create a calibration curve by making serial dilutions of the stock solution (e.g., 1-100 µg/mL).

    • Prepare the unknown sample in the same diluent to an expected concentration within the calibration range.

  • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the unknown sample.

  • Data Processing: The system is self-validating through system suitability tests (e.g., peak symmetry, resolution, and reproducibility of replicate injections). Quantify the unknown sample by interpolating its peak area from the linear regression of the calibration curve.

Therapeutic Potential & Future Directions

The versatility of the phenoxyethylamine scaffold points to broad therapeutic potential.

  • CNS Disorders: The potent activity of derivatives at 5-HT₂A and D₂ receptors makes them prime candidates for treating depression, PTSD, anxiety, and psychosis.[7] The development of biased agonists may lead to drugs with fewer side effects.[15]

  • Inflammatory Conditions: Recent evidence suggests that 5-HT₂A receptor activation can have potent anti-inflammatory effects.[7] Sub-hallucinogenic doses of certain phenethylamines are being explored for treating both acute and chronic inflammatory diseases.[23]

  • Cardiovascular Disease: The established roles of α- and β-adrenergic antagonists derived from this scaffold continue to be a cornerstone of cardiovascular medicine.[1]

Future research will likely focus on fine-tuning receptor selectivity and functional activity through rational drug design, exploring novel substitution patterns, and elucidating the complex interplay between different signaling pathways to develop safer and more effective medicines.

Conclusion

The phenoxyethylamine hydrochloride framework is a pharmacologically rich and adaptable scaffold. Its derivatives have demonstrated significant and clinically relevant activity across all major monoamine receptor systems—serotonergic, dopaminergic, and adrenergic. A systematic and integrated evaluation approach, combining robust in vitro screening with targeted in vivo models as outlined in this guide, is critical for unlocking the full therapeutic potential of this remarkable class of compounds.

References

  • New generation dopaminergic agents. 7. Heterocyclic bioisosteres that exploit the 3-OH-phenoxyethylamine D2 template. PubMed.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC.
  • 2-Phenoxyethylamine 1758-46-9 wiki. Guidechem.
  • Phenoxyethylamine. Grokipedia.
  • 1-Aminomethylbenzocycloalkanes: conformationally restricted hallucinogenic phenethylamine analogues as functionally selective 5-HT2A receptor agonists. PubMed.
  • Phenoxyethylamine. Wikipedia.
  • CAS 63-92-3: Phenoxybenzamine hydrochloride. CymitQuimica.
  • Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PMC.
  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers.
  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers.
  • Therapeutic phenethylamine compositions and methods of use. Google Patents.
  • [Noradrenaline-antagonistic effects of some phenylethylamine and phenoxyethylamine derivatives]. PubMed.
  • Animal Models for Studying the Effects of Novel Compounds: Application Notes and Protocols. Benchchem.
  • In vitro toxicology - Preclinical safety. Nuvisan.
  • Novel Phenethylamines and Their Potential Interactions With Prescription Drugs: A Systematic Critical Review. PubMed.
  • metabolism and toxicokinetic data of designer drugs, amphetamine, methamphetamine, and their N-alkyl derivatives. PubMed.
  • Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. PubMed.
  • Phenoxybenzamine. PubChem.
  • Phenoxybenzamine Hydrochloride. PubChem.
  • New generation dopaminergic agents. 2. Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. PubMed.
  • Characterization of the gastroprotective effects of N,N-diethyl-2-[4-(phenylmethyl)phenoxy]-ethanamine hydrochloride, a non-H1/non-H2 histamine antagonist. PubMed.
  • Animal Models in Toxicologic Research: Rodents. Clinical Tree.
  • Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. PMC.
  • Synthesis, In Vitro Anti-Inflammatory Activity, and HRMS Analysis of New Amphetamine Derivatives. MDPI.
  • Novel RP-HPLC–DAD approach for simultaneous determination of chlorphenoxamine hydrochloride and caffeine with their related substances. PMC.
  • (PDF) Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. ResearchGate.
  • Evaluation of eight in vitro assays for assessing the cytotoxicity of cigarette smoke condensate. PubMed.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Preparation and Screening of Phenoxyethylamine Derivatives for CNS Drug Discovery

Introduction: The Privileged Phenoxyethylamine Scaffold in Neuroscience The phenoxyethylamine motif is a cornerstone in the architecture of numerous centrally acting therapeutics. Its prevalence stems from its remarkable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Phenoxyethylamine Scaffold in Neuroscience

The phenoxyethylamine motif is a cornerstone in the architecture of numerous centrally acting therapeutics. Its prevalence stems from its remarkable ability to present key pharmacophoric elements—an aromatic ring, a flexible linker, and a basic amine—in a three-dimensional arrangement that is highly complementary to the binding sites of many critical CNS targets. This structural framework is central to the mechanism of action for a range of successful drugs, including the selective norepinephrine reuptake inhibitors (NRIs) atomoxetine, used for ADHD, and reboxetine, an antidepressant.[1][2] The versatility of this scaffold allows for fine-tuning of selectivity and pharmacokinetic properties through targeted chemical modifications, making it an enduringly attractive starting point for novel CNS drug discovery campaigns.

This guide provides a comprehensive overview of the synthetic strategies for creating a library of phenoxyethylamine derivatives and a detailed roadmap for their subsequent pharmacological evaluation. We will delve into the rationale behind specific synthetic choices and outline a tiered screening cascade designed to efficiently identify and characterize promising lead candidates.

Part 1: Synthesis of Phenoxyethylamine Derivatives

The construction of a diverse library of phenoxyethylamine derivatives is paramount to exploring the structure-activity relationship (SAR) around this privileged scaffold. A robust and flexible synthetic route is essential. Here, we present a convergent synthesis strategy that allows for late-stage diversification, maximizing the number of analogs that can be generated from common intermediates. The core of this strategy involves the formation of the critical aryl ether bond, for which several powerful methods exist.

Core Synthetic Strategy: Aryl Ether Formation

The key disconnection in our retrosynthetic analysis is the C-O bond of the aryl ether. Two highly reliable and scalable methods for forging this bond are the Ullmann condensation and the Buchwald-Hartwig amination.

  • Ullmann Condensation: This classic copper-catalyzed reaction is a workhorse for forming diaryl ethers.[3][4] It typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst, often at elevated temperatures.[3] While traditional Ullmann conditions can be harsh, modern protocols often utilize ligands that facilitate the reaction under milder conditions.[5]

  • Buchwald-Hartwig C-O Coupling: An alternative, palladium-catalyzed approach, the Buchwald-Hartwig reaction, has gained prominence for its generally milder reaction conditions and broader substrate scope.[6][7] This method is often more tolerant of sensitive functional groups, a significant advantage in complex molecule synthesis.

For the purpose of this guide, we will focus on a synthetic protocol analogous to a known synthesis of atomoxetine, which employs a copper-catalyzed Ullmann-type reaction.[2][8] This approach is cost-effective and has been proven to be scalable.[9]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a small library of phenoxyethylamine derivatives, starting from a chiral amino alcohol precursor.

G cluster_0 Intermediate Preparation cluster_1 Core Reaction cluster_2 Workup & Purification cluster_3 Final Product Formation Start Chiral Amino Alcohol (e.g., (R)-N-methyl-3-hydroxy- 3-phenylpropylamine) Ullmann Ullmann Condensation (CuI, K3PO4, Toluene, Reflux) Start->Ullmann ArylHalide Substituted Aryl Halide (e.g., 2-Iodotoluene) ArylHalide->Ullmann Workup Aqueous Workup & Extraction Ullmann->Workup Purification Column Chromatography Workup->Purification Salt Salt Formation (e.g., HCl in Ethyl Acetate) Purification->Salt Final Final Product (Phenoxyethylamine Derivative HCl Salt) Salt->Final

Caption: General synthetic workflow for phenoxyethylamine derivatives.

Detailed Laboratory Protocol: Synthesis of an Atomoxetine Analog

This protocol details the synthesis of a representative phenoxyethylamine derivative using a copper-catalyzed C-O cross-coupling reaction.

Objective: To synthesize (R)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine hydrochloride.

Materials & Reagents:

ReagentFormulaMolar Mass ( g/mol )Supplier
(3R)-N-methyl-3-hydroxy-3-phenylpropylamineC₁₀H₁₅NO165.23Commercially Available
2-IodotolueneC₇H₇I218.04Commercially Available
Potassium PhosphateK₃PO₄212.27Commercially Available
Copper(I) IodideCuI190.45Commercially Available
TolueneC₇H₈92.14Anhydrous
Hydrochloric Acid (10% in Ethyl Acetate)HCl36.46Commercially Available
Sodium HydroxideNaOH40.00Reagent Grade
DichloromethaneCH₂Cl₂84.93Reagent Grade
Ethyl AcetateC₄H₈O₂88.11Reagent Grade
WaterH₂O18.02Deionized

Procedure:

  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add (3R)-N-methyl-3-hydroxy-3-phenylpropylamine (15.0 g, 90.8 mmol, 1.0 eq), potassium phosphate (28.9 g, 136.2 mmol, 1.5 eq), and copper(I) iodide (1.73 g, 9.08 mmol, 0.1 eq).[2]

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous toluene (60 mL) to the flask.

    • Stir the resulting suspension for 5 minutes at room temperature.

  • Ullmann Coupling:

    • Add 2-iodotoluene (12.8 mL, 100 mmol, 1.1 eq) to the reaction mixture via syringe.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Extraction:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite, washing the solid residue with toluene.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Add deionized water (75 mL) and stir vigorously for 10 minutes.

    • Separate the aqueous phase and adjust its pH to 1-2 with 30% aqueous HCl.

    • Extract the acidic aqueous phase with toluene (60 mL) to remove any unreacted 2-iodotoluene.

    • To the separated aqueous phase, add aqueous NaOH until the pH reaches 12-14.

    • Extract the basic aqueous phase with dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil.[2]

  • Salt Formation and Purification:

    • Dissolve the crude oil in ethyl acetate (80 mL).

    • Warm the solution to approximately 50-60 °C.

    • Add a 10% solution of HCl in ethyl acetate dropwise until precipitation is complete and the solution is acidic.

    • Cool the mixture to room temperature and then to 0-5 °C in an ice bath to maximize precipitation.

    • Collect the white solid by vacuum filtration, wash with cold ethyl acetate, and dry in a vacuum oven at 50 °C to yield the final product.[2]

Part 2: CNS Drug Screening Cascade

Once a library of phenoxyethylamine derivatives has been synthesized, a systematic screening cascade is employed to identify compounds with the desired pharmacological profile. This multi-tiered approach is designed to efficiently triage compounds, starting with high-throughput in vitro assays and progressing to more complex and physiologically relevant models for the most promising candidates.

Visualizing the Screening Funnel

The following diagram illustrates a typical screening cascade for CNS drug candidates, moving from broad, high-throughput screens to more focused and resource-intensive assays.

G cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary Screening (Functional & Selectivity) cluster_2 Tier 3: In Vitro & Ex Vivo Profiling cluster_3 Tier 4: In Vivo Proof-of-Concept Binding Receptor/Transporter Binding Assays (e.g., NET, SERT, DAT) Functional Functional Assays (e.g., Uptake Inhibition, cAMP, Ca2+ Flux) Binding->Functional BBB_Perm In Vitro BBB Permeability (e.g., PAMPA, Caco-2) BBB_Perm->Functional Selectivity Selectivity Panel (Broad GPCR/Ion Channel Screen) Functional->Selectivity ExVivo Ex Vivo Assays (e.g., Brain Slice Electrophysiology) Selectivity->ExVivo MetStab Metabolic Stability (Microsomes, Hepatocytes) ExVivo->MetStab PK Pharmacokinetics (PK) (Rodent Models) MetStab->PK Behavior In Vivo Behavioral Models (e.g., Forced Swim Test, Open Field) PK->Behavior

Caption: A tiered screening cascade for CNS drug discovery.

Tier 1: Primary Screening Protocols

The initial goal is to rapidly assess the primary target engagement and brain penetrability of the synthesized compounds.

Protocol 1A: Monoamine Transporter Binding Assay

Rationale: Many phenoxyethylamine-based CNS drugs target monoamine transporters (NET, SERT, DAT).[10] A competitive radioligand binding assay is a high-throughput method to determine the affinity of test compounds for these transporters.[11]

Procedure:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing human NET, SERT, or DAT.

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

    • Total binding is determined in the absence of any competitor, while non-specific binding is measured in the presence of a saturating concentration of a known high-affinity ligand (e.g., desipramine for NET).[12]

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting & Detection: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation.

Protocol 1B: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Rationale: The ability of a drug to cross the blood-brain barrier is a critical prerequisite for CNS activity.[13] The Parallel Artificial Membrane Permeability Assay (PAMPA) is a rapid, non-cell-based method to predict passive diffusion across the BBB.[14]

Procedure:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid) dissolved in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Assay Setup:

    • Add the test compounds to the wells of a 96-well donor plate containing phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

    • Place the lipid-coated filter plate on top of the donor plate, such that the membrane is in contact with the donor solution.

    • Add fresh PBS to the wells of the acceptor (filter) plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (Pe) for each compound. Compounds are typically categorized as having low, medium, or high permeability based on their Pe values.

Tier 2: Secondary Screening Protocols

Compounds that demonstrate promising target affinity and predicted BBB permeability in Tier 1 are advanced to secondary screening to assess their functional activity and selectivity.

Protocol 2A: Monoamine Transporter Uptake Inhibition Assay

Rationale: While a binding assay measures affinity, a functional uptake assay confirms that the compound inhibits the biological activity of the transporter.[15]

Procedure:

  • Cell Culture: Use HEK293 cells stably expressing the transporter of interest (NET, SERT, or DAT).

  • Assay Setup:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a radiolabeled substrate (e.g., [³H]norepinephrine for NET, [³H]serotonin for SERT, [³H]dopamine for DAT).[10]

  • Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for substrate uptake.

  • Termination & Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the internalized radiolabeled substrate.

  • Quantification & Analysis: Measure the radioactivity in the cell lysate using a scintillation counter. Determine the IC₅₀ for uptake inhibition for each compound.

Protocol 2B: GPCR Functional Assays (e.g., cAMP Assay)

Rationale: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are common targets for CNS drugs.[16] Functional assays measure the downstream signaling events upon receptor activation or inhibition.[17][18] For Gi or Gs-coupled receptors, measuring changes in cyclic AMP (cAMP) levels is a standard method.[19]

Procedure:

  • Cell Culture: Use cells (e.g., CHO or HEK293) engineered to express the GPCR of interest.

  • Assay Setup:

    • Plate the cells and pre-incubate with varying concentrations of the test compound.

    • Stimulate the cells with a known agonist for the receptor.

  • Incubation: Incubate for a specific time to allow for changes in intracellular cAMP levels.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit, often based on competitive immunoassay formats like HTRF or AlphaScreen.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compounds.

Data Presentation: Summarizing Screening Results

The data generated from the screening cascade should be compiled into a clear and concise format to facilitate SAR analysis and decision-making.

Table 1: Pharmacological Profile of a Hypothetical Phenoxyethylamine Library

Compound IDR¹ GroupR² GroupNET Ki (nM)SERT Ki (nM)DAT Ki (nM)PAMPA Pe (10⁻⁶ cm/s)NET Uptake IC₅₀ (nM)
PEX-0012-MeH1.52504508.2 (High)3.1
PEX-0024-FH5.2150>10007.5 (High)10.8
PEX-0032-ClH2.13106009.1 (High)4.5
PEX-0042-Me4-F3.5400>10006.8 (High)7.2
PEX-0053-OMeH25.0809504.1 (Medium)45.6

Data are hypothetical and for illustrative purposes only.

Conclusion

The phenoxyethylamine scaffold represents a highly validated and versatile starting point for the design of novel CNS therapeutics. The synthetic and screening strategies outlined in this guide provide a robust framework for the efficient generation and evaluation of derivative libraries. By systematically exploring the chemical space around this core structure and employing a tiered screening cascade, researchers can effectively identify lead candidates with optimized potency, selectivity, and brain penetrability, paving the way for the development of the next generation of CNS drugs.

References

  • Mellor, J. R., et al. (2017). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development. Available at: [Link]

  • Zepper, J., et al. (2015). MS Binding Assays for the Three Monoamine Transporters Using the Triple Reuptake Inhibitor (1R,3S)-Indatraline as Native Marker. ChemMedChem. Available at: [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Gauthier, D. R., & Zerkowski, J. A. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. The Journal of Organic Chemistry. Available at: [Link]

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  • NeuroProof. In vitro Disease Models for Screening Services. Available at: [Link]

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  • Cai, Y., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]

  • Aronhime, J., & Bianchi, S. (2008). Processes for the preparation of atomoxetine hydrochloride. Google Patents (US7439399B2).
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  • Sygnature Discovery. CNS and Pain Models. Available at: [Link]

  • New Drug Approvals. (2013). Atomoxetine. Available at: [Link]

  • ZeClinics. (2026). Behavioral phenotyping in zebrafish for CNS drug testing. Available at: [Link]

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  • Teva Pharmaceutical Fine Chemicals S.R.L. (2008). Processes for the preparation of atomoxetine hydrochloride. Google Patents.
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  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. Available at: [Link]

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  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

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Application

Application Note: Solubility and Handling of 2-(3,5-Dichlorophenoxy)ethanamine HCl

Abstract & Introduction 2-(3,5-Dichlorophenoxy)ethanamine hydrochloride is a functionalized phenoxyethylamine derivative often utilized as a chemical building block in the synthesis of bioactive molecules or as a probe i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-(3,5-Dichlorophenoxy)ethanamine hydrochloride is a functionalized phenoxyethylamine derivative often utilized as a chemical building block in the synthesis of bioactive molecules or as a probe in pharmacological studies targeting monoamine transporters and receptors.

Precise solubility handling is critical for this compound.[1] While the hydrochloride (HCl) counterion confers ionic character to the amine headgroup, the lipophilic 3,5-dichlorophenoxy tail creates a "amphiphilic tension" that can lead to unexpected precipitation in aqueous buffers. This guide provides a definitive protocol for preparing stable stock solutions in Dimethyl Sulfoxide (DMSO) and Water, ensuring experimental reproducibility.

Physicochemical Profile

Understanding the molecule's physical properties is the first step to successful solvation.

ParameterDataRelevance to Solubility
Chemical Name 2-(3,5-Dichlorophenoxy)ethanamine HClTarget Compound
CAS Number 85262-41-5Verification ID
Molecular Weight 242.53 g/mol Required for Molarity Calculations
Formula C₈H₉Cl₂NO[2][3] · HClStoichiometry (1:1 Salt)
Appearance White to off-white solidVisual Purity Check
Polarity AmphiphilicSoluble in polar organic solvents; pH-dependent water solubility.

Solubility Guidelines & Protocols

A. The Gold Standard: DMSO Stock Solution

Recommendation: DMSO (Dimethyl Sulfoxide) is the preferred solvent for primary stock solutions. It effectively disrupts the crystal lattice of the HCl salt and solvates the lipophilic dichlorophenoxy ring.

  • Target Concentration: 10 mM to 100 mM.

  • Stability: High.[4][5] Store at -20°C.

Protocol 1: Preparation of 10 mM Stock in DMSO (Example)
  • Weighing: Accurately weigh 2.43 mg of the compound.

    • Expert Tip: If your balance precision is low, weigh a larger amount (e.g., 12.13 mg) to reduce percentage error, then adjust solvent volume.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds.

    • Observation: The solid should dissolve rapidly to form a clear, colorless solution.

    • Troubleshooting: If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Dispense into light-protective amber vials (e.g., 50 µL aliquots) to avoid freeze-thaw cycles. Store at -20°C.

B. The Aqueous Route: Water & Buffers

Recommendation: Water solubility is good due to the HCl salt form, but limited by the lipophilic tail.

  • Target Concentration: Up to 10–20 mM in pure water (deionized).

  • Buffer Warning: In PBS or media (pH 7.4), the amine may partially deprotonate. If the concentration is high (>100 µM), the free base may precipitate.

Protocol 2: Aqueous Dissolution
  • Solvent: Use degassed, deionized water (Milli-Q).

  • Method: Add water to the solid. Vortex immediately.

  • Visual Check: Hold the vial up to a light source. The solution must be free of "schlieren" lines or turbidity.

  • pH Adjustment (Critical): If the compound resists dissolution, do not add base. The compound is an amine salt; adding acid (e.g., 0.1 M HCl) helps maintain the protonated, soluble state.

Experimental Workflow & Dilution Logic

The following diagram illustrates the decision logic for preparing working solutions to prevent "crashing out" (precipitation) in biological assays.

SolubilityWorkflow Start Solid Compound (2-(3,5-Dichlorophenoxy)ethanamine HCl) SolventChoice Select Primary Solvent Start->SolventChoice DMSO_Path Dissolve in DMSO (Rec: 10-100 mM) SolventChoice->DMSO_Path Preferred Water_Path Dissolve in Water (Rec: <20 mM) SolventChoice->Water_Path Alternative Storage Store Aliquots (-20°C, Desiccated) DMSO_Path->Storage Water_Path->Storage AssayPrep Prepare Assay Working Solution Storage->AssayPrep DirectDilution Direct Dilution into Media (Keep DMSO < 0.5%) AssayPrep->DirectDilution Low Conc. (<10 µM) Intermediate Intermediate Dilution (e.g., 1:10 in PBS) AssayPrep->Intermediate High Conc. (>10 µM) Check Visual Precipitate Check (Turbidity?) DirectDilution->Check Intermediate->Check Check->DMSO_Path Cloudy (Restart) Success Proceed to Experiment Check->Success Clear

Figure 1: Decision tree for solubilization and dilution to ensure compound stability in biological assays.

Serial Dilution Scheme (Table)

Use this table to prepare a standard curve or dose-response range, assuming a 10 mM DMSO Stock .

StepSource SolutionVolume SourceVolume Diluent (Media/Buffer)Final Conc.Final DMSO %
1 10 mM Stock10 µL990 µL100 µM 1.0%
2 100 µM Solution (Step 1)100 µL900 µL10 µM 0.1%
3 10 µM Solution (Step 2)100 µL900 µL1 µM 0.01%
4 1 µM Solution (Step 3)100 µL900 µL0.1 µM 0.001%

Note: If your assay is sensitive to 1% DMSO (Step 1), perform an intermediate dilution step in water or PBS before adding to cells, ensuring the compound does not precipitate.

Stability and Storage

  • Solid State: Stable for >2 years at -20°C if kept dry. Hydroscopic; store with desiccant.

  • DMSO Stock: Stable for 6 months at -20°C. Inspect for brown discoloration (oxidation) before use.

  • Aqueous Solution: Unstable long-term. Prepare fresh or freeze single-use aliquots. Do not store at 4°C for >1 week due to potential hydrolysis or bacterial growth.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75366449, 2-(3,5-Dichlorophenoxy)ethanamine hydrochloride. Retrieved from [Link]

Sources

Method

Application Note: A Comprehensive Guide to the Handling and Storage of Hygroscopic Amine Hydrochlorides

Abstract Amine hydrochlorides are a pivotal class of compounds in the pharmaceutical industry, frequently utilized as active pharmaceutical ingredients (APIs). Their salt form enhances solubility and stability, yet many...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amine hydrochlorides are a pivotal class of compounds in the pharmaceutical industry, frequently utilized as active pharmaceutical ingredients (APIs). Their salt form enhances solubility and stability, yet many exhibit significant hygroscopicity—a tendency to absorb moisture from the atmosphere. This characteristic presents considerable challenges during research, development, and manufacturing, as moisture uptake can lead to physical and chemical degradation, impacting the drug's efficacy, safety, and shelf-life. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for handling and storing hygroscopic amine hydrochlorides to maintain their integrity and ensure the reliability of experimental outcomes.

The Challenge of Hygroscopicity in Amine Hydrochlorides

Amine hydrochlorides are salts formed from the reaction of an amine with hydrochloric acid. The presence of the polar N-H bond and the ionic nature of the hydrochloride salt contribute to their affinity for water molecules.[1] Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[2][3][4] This moisture absorption can initiate a cascade of undesirable events:

  • Physical Changes: Caking, clumping, and changes in crystal structure can occur, affecting flowability and dissolution rates.[2]

  • Chemical Degradation: The presence of water can facilitate hydrolysis and other degradation pathways, leading to the formation of impurities.[3][5]

  • Inaccurate Weighing: The continuous absorption of moisture can make it difficult to obtain accurate measurements of the compound.[6]

Understanding and controlling the environmental conditions during handling and storage is therefore paramount to preserving the quality and stability of these sensitive compounds.

Creating a Controlled Environment for Handling

To mitigate the effects of ambient humidity, it is crucial to handle hygroscopic amine hydrochlorides in a controlled environment. The two primary pieces of equipment for this purpose are desiccators and glove boxes.

Desiccators

A desiccator is a sealable enclosure that contains a desiccant, a substance that absorbs moisture.[6][7][8][9] They are suitable for short-term storage and for bringing a substance to a dry state before weighing.

  • Types of Desiccants: Common desiccants include silica gel (often with a color-indicating dye to signal saturation), anhydrous calcium chloride, and molecular sieves.[2][7][8]

  • Operation: The hygroscopic compound is placed on a perforated plate above the desiccant.[7] For enhanced drying, a vacuum desiccator can be used to lower the pressure and facilitate the removal of moisture.[6][8]

  • Limitations: The internal environment of a desiccator is exposed to atmospheric moisture each time it is opened. Therefore, they are not ideal for prolonged handling or for substances that are extremely sensitive to moisture.[7]

Glove Boxes

For operations requiring more stringent control over the atmosphere, a glove box is the preferred choice.[10][11][12] A glove box is a sealed container with built-in gloves that allow for the manipulation of items inside without direct exposure to the external environment.[11][12]

  • Atmosphere Control: Glove boxes can be purged with an inert gas, such as nitrogen or argon, to create a dry and oxygen-free environment.[11][13] Many modern glove boxes are equipped with systems to precisely control temperature and humidity.[11][12]

  • Applications: They are indispensable for weighing, dispensing, and preparing formulations of highly hygroscopic or reactive materials.[10][11][13][14]

Protocol for Weighing and Dispensing Hygroscopic Amine Hydrochlorides

Accurate weighing is fundamental to any experimental work. The following protocol outlines the steps to minimize moisture uptake during this critical process.

Objective: To accurately weigh a hygroscopic amine hydrochloride while minimizing exposure to atmospheric moisture.

Materials:

  • Hygroscopic amine hydrochloride

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Glove box with controlled humidity (preferred) or a desiccator

Protocol:

  • Environment Preparation:

    • Glove Box: Ensure the glove box has been purged with an inert gas and the relative humidity (RH) is at the desired low level (typically <10% RH).

    • Desiccator: If a glove box is not available, place the sealed container of the amine hydrochloride, along with all necessary tools (spatula, weighing vessel), inside a desiccator for at least 24 hours prior to weighing to ensure all components are dry.[6]

  • Equilibration: Before opening the primary container, allow it to equilibrate to the ambient temperature of the balance to prevent condensation.

  • Weighing (in a Glove Box):

    • Introduce the sealed container and all necessary tools into the glove box antechamber.

    • Purge the antechamber according to the manufacturer's instructions.

    • Transfer the items into the main chamber.

    • Open the container and quickly weigh the desired amount of the compound onto the tared weighing vessel.

    • Immediately and securely seal the primary container.

  • Weighing (using a Desiccator):

    • Quickly open the desiccator, retrieve the container and tools, and immediately close the desiccator.

    • Work swiftly to minimize the exposure time of the compound to the atmosphere.

    • Open the container, dispense the approximate amount needed, and immediately reseal the container.

    • Place the weighing vessel on the balance, record the mass, and then add or remove small amounts of the compound until the target weight is achieved. This is a less ideal "weighing by difference" approach but can be effective.

  • Post-Weighing:

    • Tightly reseal the primary container, potentially using parafilm for an extra layer of protection.[15]

    • Return the container to the appropriate long-term storage conditions.

Recommended Storage Conditions

The long-term stability of hygroscopic amine hydrochlorides is critically dependent on the storage conditions.[3][16]

Container Selection

The choice of container is the first line of defense against moisture ingress.

  • Impermeable Containers: Tightly sealed glass or high-density polyethylene (HDPE) containers are recommended.[3] For highly sensitive materials, amber glass should be used to protect against light degradation.

  • Secondary Containment: Placing the primary container inside a heat-sealed, laminated foil bag with a desiccant pouch can provide an additional barrier against moisture.[15]

Environmental Control
  • Temperature: Generally, amines should be stored at temperatures below 30°C to maintain stability.[3]

  • Humidity: The storage environment should be dry.[3] The use of desiccators or humidity-controlled cabinets is strongly advised.[4][6]

Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Container Tightly sealed glass or HDPE. Amber for light-sensitive compounds.To provide a physical barrier against moisture and air.[3]
Secondary Packaging Heat-sealed foil bags with desiccant.Offers an additional layer of moisture protection.[15]
Temperature Below 30°C, or as specified by the manufacturer.To minimize thermal degradation.[3]
Humidity In a desiccator or humidity-controlled environment.To prevent moisture absorption and subsequent degradation.[2][3]
Atmosphere For extremely sensitive compounds, store under an inert gas (e.g., nitrogen, argon).To prevent oxidation and hydrolysis.

Stability Testing and Moisture Content Determination

To ensure the quality of hygroscopic amine hydrochlorides, it is essential to perform regular stability testing and accurately determine their moisture content.

Stability Studies

Stability studies are conducted to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature and humidity.[17][18][19][20] These studies are crucial for establishing a re-test period or shelf life.[21][22]

Experimental Workflow for Stability Testing:

Stability_Workflow cluster_0 Planning cluster_1 Execution cluster_2 Evaluation Start Define Batches and Pull Points Conditions Select Storage Conditions (ICH Guidelines) Start->Conditions Store Place Samples in Stability Chambers Conditions->Store Pull Pull Samples at Predetermined Intervals Store->Pull Test Perform Analytical Testing (Assay, Purity, Moisture) Pull->Test Analyze Analyze Data and Trend Results Test->Analyze Report Generate Stability Report Analyze->Report End Establish Re-test Period/Shelf Life Report->End Handling_Storage_Decision_Tree cluster_handling Handling Protocol cluster_storage Storage Protocol cluster_testing QC Testing Start Hygroscopic Amine Hydrochloride Received CheckSensitivity Assess Degree of Hygroscopicity Start->CheckSensitivity LowSensitivity Handle in Low Humidity Environment (<40% RH) CheckSensitivity->LowSensitivity Low to Moderate HighSensitivity Handle in Glove Box (<10% RH) CheckSensitivity->HighSensitivity High StorageLow Store in Tightly Sealed Container with Desiccant LowSensitivity->StorageLow StorageHigh Store in Tightly Sealed Container, under Inert Gas, with Desiccant HighSensitivity->StorageHigh MoistureTest Regular Moisture Content Analysis (Karl Fischer) StorageLow->MoistureTest StorageHigh->MoistureTest StabilityTest Conduct Stability Studies (ICH Guidelines) MoistureTest->StabilityTest

Caption: Decision-making process for handling and storage.

Conclusion

The hygroscopic nature of many amine hydrochlorides necessitates a rigorous and well-defined approach to their handling and storage. By implementing controlled environmental conditions, utilizing appropriate equipment such as glove boxes and desiccators, and adhering to meticulous protocols for weighing and storage, researchers can significantly mitigate the risks of moisture-induced degradation. Furthermore, routine stability testing and accurate moisture content determination via Karl Fischer titration are indispensable quality control measures. Adherence to the principles and protocols outlined in this application note will help ensure the integrity of these valuable compounds, leading to more reliable and reproducible scientific outcomes in drug development and research.

References

  • Desiccator - Wikipedia. Available at: [Link]

  • Laboratory Glove Box: Definition, Types & Functions - MRC Lab. Available at: [Link]

  • Glove Box Isolators by Labconco - Terra Universal. Available at: [Link]

  • What We Know About Desiccators. Available at: [Link]

  • What Is a Laboratory Desiccator and What Is It Used For - POBEL. Available at: [Link]

  • Laboratory Glove Box – The Full and Complete Guide. Available at: [Link]

  • Ich Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd. Available at: [Link]

  • Glove Boxes for Sensitive Chemicals & Materials - Inert Corporation. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. Available at: [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. Available at: [Link]

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. Available at: [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products - IKEV. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available at: [Link]

  • ICH: New Guideline for Stabilities - ECA Academy. Available at: [Link]

  • ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx. Available at: [Link]

  • Complete Guide to the Use of Desiccator in Laboratory Experiments - Glassment. Available at: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Available at: [Link]

  • EXPLAINED: Moisture Content Analysis using the Gravimetric Process. Available at: [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

  • Annex 10 - ICH. Available at: [Link]

  • Stability Testing of Pharmaceutical Products. Available at: [Link]

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  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? Available at: [Link]

  • Hygroscopic gravimetric quantitative chemical analysis. Review - ResearchGate. Available at: [Link]

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Application

solid-phase synthesis protocols involving phenoxyethylamine building blocks

Application Note: Solid-Phase Synthesis Protocols Involving Phenoxyethylamine Building Blocks Abstract The phenoxyethylamine scaffold ( ) is a privileged pharmacophore found in numerous bioactive molecules, including adr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis Protocols Involving Phenoxyethylamine Building Blocks

Abstract

The phenoxyethylamine scaffold (


) is a privileged pharmacophore found in numerous bioactive molecules, including adrenergic receptor ligands, kinase inhibitors, and psychoactive compounds. This guide details robust solid-phase synthesis (SPS) protocols for integrating phenoxyethylamine building blocks into combinatorial libraries. We present three distinct strategies: (1) Resin-Anchoring  of tyramine derivatives, (2) On-Resin Construction  via Mitsunobu etherification, and (3) Nucleophilic Scavenging  using phenoxyethylamines.

Strategic Considerations & Resin Selection

Success in solid-phase synthesis hinges on the orthogonality between the linker stability and the reaction conditions. For phenoxyethylamine scaffolds, the choice of resin dictates which functional group (the amine or the phenol) serves as the attachment point.

StrategyRecommended ResinLinker TypeCleavage ConditionApplication
Amine Attachment 2-Chlorotrityl Chloride (2-CTC) Trityl amine1% TFA in DCMModifying the phenolic ring (e.g., ether libraries).
Phenol Attachment Wang Resin Benzyl ether50-95% TFAModifying the amine tail (e.g., amide coupling).
Amide Backbone Rink Amide Benzhydrylamine95% TFAPeptidomimetics where the phenoxyethylamine is a side chain.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate synthesis pathway based on the desired point of diversity.

SPS_Strategy Start Target Molecule Design Decision Where is the Diversity? Start->Decision PathA Route A: Modify Phenol Ring (Amine Anchoring) Decision->PathA Variable Ether/Aryl PathB Route B: Modify Amine Tail (Phenol Anchoring) Decision->PathB Variable Amide/Urea PathC Route C: Construct Core (Mitsunobu) Decision->PathC De Novo Core StepA1 Load Tyramine on 2-CTC Resin PathA->StepA1 StepB1 Load Tyramine on Wang Resin (Requires N-protection) PathB->StepB1 StepC1 Resin-Bound Phenol PathC->StepC1 StepA2 Phenol Alkylation / Suzuki Coupling StepA1->StepA2 StepB2 N-Deprotection & Acylation StepB1->StepB2 StepC2 Mitsunobu with N-Boc-Aminoethanol StepC1->StepC2

Caption: Decision tree for selecting the optimal solid-phase strategy based on the library's diversity point.

Detailed Protocols

Protocol A: Anchoring Tyramine to 2-Chlorotrityl Chloride Resin

Best for: Synthesizing libraries of phenolic ethers or biaryls while keeping the ethylamine chain constant.

Mechanism: The bulky trityl group protects the amine and anchors it to the solid support. This bond is acid-labile but stable to basic conditions used in subsequent alkylations.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (1.0–1.6 mmol/g loading).

  • Tyramine (free base).

  • Dichloromethane (DCM, anhydrous).

  • N,N-Diisopropylethylamine (DIPEA).[1]

  • Methanol (HPLC grade).

Step-by-Step Procedure:

  • Resin Swelling: Place 1.0 g of 2-CTC resin in a solid-phase reaction vessel. Add 10 mL of dry DCM and shake gently for 30 minutes. Drain.

  • Loading: Dissolve Tyramine (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in dry DCM/DMF (1:1 ratio to ensure solubility). Add to the resin.[2][3][4][5]

  • Incubation: Shake at room temperature for 2 hours. Note: Do not prolong beyond 4 hours to avoid side reactions.

  • Capping: Drain the solution. Add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 20 minutes. This caps unreacted chloride sites with methanol.[2] Repeat twice.

  • Washing: Wash resin extensively: 3x DCM, 3x DMF, 3x DCM.

  • Validation: Perform a chloranil test. A colorless resin bead indicates successful capping of primary amines (though since the amine is the linker, a positive test is expected before capping if checking for unreacted resin sites, but here we assume the amine is bound). Better validation: Cleave a small aliquot (20 mg) with 1% TFA/DCM and analyze by LC-MS to verify Tyramine recovery.

Protocol B: On-Resin Construction via Mitsunobu Etherification

Best for: Creating the phenoxyethylamine core from a resin-bound phenol and various amino-alcohols.

Mechanism: The Mitsunobu reaction inverts the stereochemistry of the alcohol (if chiral) and dehydrates the mixture to form an ether bond. On solid phase, the order of addition is critical to prevent betaine precipitation blocking the resin pores.

Materials:

  • Resin-bound phenol (e.g., Tyrosine on Wang resin or a phenol attached to Rink Amide).

  • N-Boc-aminoethanol (or derivative).

  • Triphenylphosphine (

    
    ).[6][7]
    
  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).[7]

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene/THF mix.

Step-by-Step Procedure:

  • Preparation: Swell the resin-bound phenol (0.5 mmol scale) in anhydrous THF for 30 minutes under Nitrogen.

  • Reagent Solubilization: In a separate vial, dissolve N-Boc-aminoethanol (5 eq) and

    
     (5 eq) in anhydrous THF.
    
  • Addition: Add the alcohol/phosphine solution to the resin. Shake for 10 minutes to allow diffusion into the beads.

  • Activation: Cool the vessel to 0°C (ice bath). Slowly add DIAD (5 eq) dropwise. Crucial: Adding DIAD last prevents the formation of the reactive betaine outside the resin pores, which can aggregate.

  • Reaction: Allow to warm to room temperature and shake for 4–16 hours.

  • Workup: Drain and wash: 3x THF, 3x DMF, 3x DCM.

  • Double Coupling: The Mitsunobu reaction on solid phase can be sluggish. Repeat steps 2–5 if the phenol is sterically hindered.

Visualizing the Solid-Phase Mitsunobu Mechanism:

Mitsunobu_Mechanism Resin Resin-Phenol Betaine Betaine Intermediate (In Pore) Resin->Betaine Diffusion Reagents PPh3 + DIAD + N-Boc-Aminoethanol Reagents->Betaine Activation Transition Oxyphosphonium Species Betaine->Transition Proton Transfer Product Resin-Phenoxyethylamine Transition->Product SN2 Displacement Byproduct TPPO + Hydrazine Transition->Byproduct Elimination

Caption: Mechanistic flow of the on-resin Mitsunobu reaction. Note the SN2 displacement step.

Cleavage and Purification

The cleavage cocktail depends on the resin used in the protocol.[2][4]

  • For 2-CTC Resin (Protocol A):

    • Cocktail: 1% TFA in DCM.

    • Procedure: Treat resin 5x 2 minutes. Collect filtrates immediately into a flask containing pyridine or DIPEA to neutralize the acid (preventing premature deprotection of Boc groups if present).

    • Result: Protected phenoxyethylamine with a free secondary amine (if alkylated) or primary amine.

  • For Wang/Rink Resin (Protocol B):

    • Cocktail: TFA:TIPS:H2O (95:2.5:2.5).[1]

    • Procedure: Shake for 2–4 hours.

    • Result: Fully deprotected compound.

    • Post-Processing: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Loading (Protocol A) Moisture in reagentsDry Tyramine and resin under high vacuum overnight. Use fresh anhydrous DIPEA.
Incomplete Mitsunobu (Protocol B) Steric hindrance or aggregationUse ADDP (1,1'-(azodicarbonyl)dipiperidine) and

for higher reactivity. Switch solvent to Toluene/THF (1:1).
Product Aggregation Hydrogen bonding on resinUse "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100) during washing steps.

References

  • Solid-phase synthesis of polypeptoids using tyramine. ResearchGate. Available at: [Link][8]

  • Mitsunobu-Reaction-Based Total Solid-Phase Synthesis of Fanlizhicyclopeptide B. ResearchGate. Available at: [Link]

  • Synthesis of tyramine bis(dipicolylamine). Taylor & Francis Online. Available at: [Link]

  • Mitsunobu Reaction: Mechanism and Procedures. Organic Chemistry Portal. Available at: [Link]

  • Practical Protocols for Solid-Phase Peptide Synthesis. NIH National Library of Medicine. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-Acylation for 2-(3,5-Dichlorophenoxy)ethanamine

Ticket ID: ACYL-35DCP-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Improving Yield & Purity of Amide Formation with Lipophilic Ether-Amines Executive Summary You are likely utilizing 2-(3,5...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ACYL-35DCP-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Improving Yield & Purity of Amide Formation with Lipophilic Ether-Amines

Executive Summary

You are likely utilizing 2-(3,5-Dichlorophenoxy)ethanamine (CAS: 56916-88-4) as a pharmacophore building block. This primary amine contains a lipophilic, electron-withdrawing dichlorophenoxy group. While the ethyl linker preserves nucleophilicity, the molecule's physical properties (high lipophilicity, low water solubility of the free base) often lead to workup failures rather than reaction failures.

This guide treats your experiment as a system. We will troubleshoot the three most common failure modes: Protonation Stalling , Phase Transfer Failure , and Solubility Traps .

Part 1: Troubleshooting Guide (Q&A)

Ticket #01: "My reaction stalls at 50% conversion despite excess acid chloride."

Diagnosis: HCl Scavenging Failure (Protonation Stalling) In acylation reactions using acid chlorides, for every mole of amide formed, one mole of HCl is released.

  • The Trap: The generated HCl immediately protonates the remaining unreacted amine. The resulting ammonium salt (

    
    ) is non-nucleophilic  and cannot react.
    
  • Why it happens here: The 3,5-dichlorophenoxy group makes the amine salt quite lipophilic. Unlike simple alkyl amines, the salt might remain soluble in DCM or THF, giving the false appearance of a homogeneous reaction while chemically dead.

Corrective Action:

  • The Base Rule: You must use

    
     1.2 equivalents  of a tertiary amine base (Triethylamine or DIPEA) relative to the acid chloride.
    
  • Order of Addition: Dissolve the amine and the Base first. Cool to 0°C. Add the acid chloride slowly. This ensures the base scavenges the HCl before it protonates your starting material.

Ticket #02: "I see the product on TLC, but I lose it during aqueous workup."

Diagnosis: Emulsion Lock / Phase Inversion 2-(3,5-Dichlorophenoxy)ethanamine derivatives are highly lipophilic ("greasy").

  • The Trap: When you wash the reaction mixture with water or brine, the product may not partition cleanly into the organic layer if the density difference is low, or it may form stable emulsions due to the surfactant-like nature of the phenoxy-ethyl-amide structure.

  • Why it happens here: The dichlorophenoxy tail acts as a lipid anchor.

Corrective Action:

  • Solvent Switch: Avoid Diethyl Ether. Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction.

  • The "Salt Busting" Wash: If an emulsion forms, add a small amount of saturated aqueous ammonium chloride (sat.

    
    ) . The high ionic strength forces phase separation.
    
  • Avoid High pH Washes: Do not wash with strong base (NaOH) if your product has no acidic protons. It promotes emulsification. Stick to 1M HCl (to remove unreacted amine) followed by Sat.

    
     (to remove excess acid).
    
Ticket #03: "My yield is low using EDC/NHS coupling."

Diagnosis: Insufficient Activation While standard coupling agents work, the steric bulk of the phenoxy group (if the linker is short) or the specific carboxylic acid partner might require a more potent coupling agent.

Corrective Action:

  • Upgrade Reagent: Switch from EDC/NHS to HATU or T3P (Propylphosphonic anhydride) .

  • Protocol Adjustment: HATU requires a base (DIPEA) to function. Ensure the pH is roughly 8-9 during the activation step.

Part 2: Optimized Protocols

Method A: The "Standard" Acid Chloride Route (Robust)

Best for: Simple acid chlorides, scale-up, and cost-efficiency.

Reagents:

  • Amine: 2-(3,5-Dichlorophenoxy)ethanamine (1.0 eq)

  • Electrophile: Acid Chloride (1.1 eq)

  • Base: Triethylamine (TEA) or DIPEA (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) [Concentration: 0.2 M]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Dissolution: Add Amine (1.0 eq) and TEA (1.5 eq) to dry DCM. Stir until clear.

  • Cooling: Submerge flask in an ice bath (0°C).

  • Addition: Add Acid Chloride (1.1 eq) dropwise (neat or dissolved in minimal DCM) over 10 minutes. Control exotherm to prevent side reactions.

  • Reaction: Remove ice bath. Stir at Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1][2] If amine remains, add 0.1 eq more acid chloride.

  • Workup (The "3-Wash" System):

    • Dilute with excess DCM.

    • Wash 1 (Acidic): 1M HCl (Removes unreacted Amine and TEA).

    • Wash 2 (Basic): Sat.

      
       (Removes unreacted Acid/Hydrolyzed Acid Chloride).
      
    • Wash 3 (Neutral): Brine (Dries the organic layer).

  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Method B: The HATU Coupling Route (High Precision)

Best for: Precious carboxylic acids, avoiding harsh acidic conditions.

Reagents:

  • Amine: 2-(3,5-Dichlorophenoxy)ethanamine (1.0 eq)

  • Carboxylic Acid (1.0 eq)

  • Coupling Agent: HATU (1.1 eq)

  • Base: DIPEA (Hunig's Base) (2.0 - 3.0 eq)

  • Solvent: DMF (Anhydrous) [Concentration: 0.1 M]

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (1.0 eq) and stir for 5–10 minutes. Solution often turns yellow.

  • Coupling: Add Amine (1.0 eq) and remaining DIPEA (1.0 - 2.0 eq).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup:

    • Dilute with EtOAc (Ethyl Acetate). Do not use DCM, as DMF is hard to wash out of DCM.

    • Wash 3x with Water (removes DMF).

    • Wash 1x with Brine.

    • Dry over

      
      , concentrate.
      

Part 3: Comparative Data & Troubleshooting Matrix

Yield Optimization Matrix
SymptomProbable CauseTechnical Fix
Low Yield (<40%) Amine protonation (HCl salt formation).Increase Base (DIPEA/TEA) to >1.2 eq.
Precipitate in Rxn Amine salt is insoluble in solvent.Add co-solvent (THF or DMF) or switch to biphasic Schotten-Baumann (DCM + Aq. NaOH).[3]
Impurity: Acid Peak Hydrolysis of Acid Chloride.Ensure solvents are dry; use fresh Acid Chloride; switch to HATU method.
Oil Product High lipophilicity prevents crystallization.Triturate with cold Hexane/Ether or recrystallize from Acetonitrile.
Workflow Visualization

The following diagram illustrates the critical decision points in the acylation workflow to prevent yield loss.

AcylationWorkflow Start Start: 2-(3,5-Dichlorophenoxy)ethanamine ReagentCheck Decision: Electrophile Type? Start->ReagentCheck AcidCl Route A: Acid Chloride ReagentCheck->AcidCl High Reactivity Needed Coupling Route B: Carboxylic Acid + HATU ReagentCheck->Coupling Sensitive Acid BaseCheck Critical: Is Base > 1.2 eq? AcidCl->BaseCheck AddBase Action: Add DIPEA/TEA BaseCheck->AddBase No RxnA Reaction: DCM, 0°C to RT BaseCheck->RxnA Yes AddBase->BaseCheck Monitor Monitor: TLC/LCMS RxnA->Monitor RxnB Reaction: DMF, DIPEA, RT Coupling->RxnB RxnB->Monitor WorkupDecision Decision: Workup Strategy Monitor->WorkupDecision Conversion Complete AcidWash Wash: 1M HCl (Removes unreacted Amine) WorkupDecision->AcidWash Standard Protocol BaseWash Wash: Sat. NaHCO3 (Removes excess Acid) AcidWash->BaseWash Final Final Product: Amide BaseWash->Final

Caption: Logical workflow for acylation, highlighting the critical base stoichiometry check (Red Diamond) which is the most common cause of yield loss in this specific reaction.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. Link

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Analysis of 2-(3,5-Dichlorophenoxy)ethanamine HCl

This guide outlines the comparative 1H NMR analysis of 2-(3,5-Dichlorophenoxy)ethanamine hydrochloride , a critical fragment in medicinal chemistry (often used as a linker or pharmacophore in neurotransmitter modulators)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative 1H NMR analysis of 2-(3,5-Dichlorophenoxy)ethanamine hydrochloride , a critical fragment in medicinal chemistry (often used as a linker or pharmacophore in neurotransmitter modulators).

The comparison focuses on Structural Validation (Target vs. Regioisomers) and State Analysis (Salt vs. Free Base), providing a robust framework for purity and identity confirmation in drug development.

Executive Summary & Application Context

Precise characterization of phenoxy-alkylamines is non-trivial due to the potential for regioisomeric impurities (e.g., 2,4-dichloro analogs) arising from the starting phenol. While HPLC provides retention time data, it cannot definitively assign substitution patterns. 1H NMR spectroscopy is the superior "product" for this application, offering atomic-level resolution that distinguishes the target 3,5-dichlorophenoxy motif from its isomers based on symmetry and coupling constants (


-values).

This guide compares the NMR performance of the target compound against:

  • Regioisomeric Alternatives: Differentiating the symmetric 3,5-pattern from the asymmetric 2,4-pattern.

  • Free Base Alternative: Validating the hydrochloride salt formation.

  • Theoretical Models: Benchmarking observed shifts against additivity rules.

Experimental Protocol: The Self-Validating Workflow

To ensure reproducibility, we utilize a standardized protocol optimized for amine salts.

Methodology
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-d6 .

    • Rationale: The hydrochloride salt is often insoluble in CDCl3. DMSO-d6 ensures complete solvation of the ionic lattice and slows proton exchange, allowing the ammonium (

      
      ) protons to be visualized as a distinct triplet or broad singlet.
      
  • Instrument Parameters: 400 MHz or higher (600 MHz recommended for resolution of meta-coupling).

  • Temperature: 298 K (Standard) or 300 K.

  • Referencing: Residual DMSO pentet set to

    
     2.50 ppm.
    
Visual Workflow (DOT Diagram)

NMR_Workflow Start Sample: 2-(3,5-Dichlorophenoxy) ethanamine HCl Solvent Solvent Selection: DMSO-d6 Start->Solvent Solubility Check Acquisition Acquisition: 1H Pulse, 64 Scans (d1 = 10s for qNMR) Solvent->Acquisition Lock & Shim Processing Processing: LB = 0.3 Hz Phase/Baseline Corr. Acquisition->Processing FT Analysis Analysis: Integration & J-Coupling Processing->Analysis Validation

Figure 1: Optimized NMR workflow for amine hydrochloride salts, prioritizing solvent compatibility and relaxation delays.

Comparative Structural Analysis

A. The Target Spectrum: 2-(3,5-Dichlorophenoxy)ethanamine HCl

The molecule possesses a


 symmetry axis through the C1-C4 axis of the phenyl ring (if the ethoxy chain is considered the substituent at C1). This symmetry is the key spectroscopic signature.

Table 1: Assigned Chemical Shifts (DMSO-d6)

PositionProton Type

(ppm)
Multiplicity

(Hz)
Interpretation
Ar-H H-4 (Para)7.10 – 7.15Triplet (t)~1.8Meta-coupling to H-2/6. Unique diagnostic peak.
Ar-H H-2, H-6 (Ortho)6.95 – 7.05Doublet (d)~1.8Meta-coupling to H-4. Integral = 2H.
Linker

4.15 – 4.25Triplet (t)5.5Deshielded by Oxygen.
Linker

3.10 – 3.25Broad Multiplet-Deshielded by Ammonium; often broadened.
Amine

8.10 – 8.40Broad Singlet-Diagnostic for HCl salt formation.

Expert Insight: The "Triplet" at ~7.12 ppm is often mistaken for a singlet in low-field instruments. It arises from meta-coupling (


) between H4 and the two equivalent protons H2/H6. Resolving this coupling confirms the 3,5-substitution pattern.
B. Performance Comparison: Target vs. Alternatives
Scenario 1: Distinguishing Regioisomers (The "Impurity" Alternative)

In synthesis, chlorination of phenoxy precursors can lead to mixtures. The 2,4-dichloro isomer is the most common alternative/impurity.

FeatureTarget: 3,5-Dichloro Alternative: 2,4-Dichloro Result
Symmetry Symmetric (

)
AsymmetricDistinct
Aromatic Signals 2 distinct sets (2:1 ratio)3 distinct sets (1:1:1 ratio)Clear QC Fail/Pass
Splitting Meta-coupling only (

Hz)
Ortho (

Hz) AND Meta (

Hz)
Unambiguous ID
H-4 Signal Triplet (small

)
Doublet of Doublets (if resolved)Visual Check

Logic for Differentiation:

  • If you see a doublet with a large splitting (~8-9 Hz), you have ortho protons. The 3,5-isomer has no ortho protons relative to each other. Presence of a large doublet indicates the 2,4- or 2,3-isomer.

Scenario 2: Salt vs. Free Base (The "Form" Alternative)

Validating the conversion from free base to hydrochloride salt is a critical QC step.

MoietyFree Base (CDCl3) HCl Salt (DMSO-d6) Shift (

)

~3.00 ppm~3.20 ppmDownfield (+0.2) due to cationic charge.

/

~1.5 ppm (Broad, 2H)~8.2 ppm (Broad, 3H)Massive Downfield shift; integration changes from 2H to 3H.
Solubility Soluble in organic solventsSoluble in water/DMSOProcess Control

Visualization of Logic Pathways

The following decision tree illustrates how an analyst should interpret the aromatic region to validate the product identity.

Diagnostic Logic Tree (DOT Diagram)

Isomer_Logic Start Analyze Aromatic Region (6.5 - 7.5 ppm) Count Count Distinct Signals Start->Count ThreeSignals 3 Distinct Signals (1:1:1 Ratio) Count->ThreeSignals Asymmetric TwoSignals 2 Distinct Signals (2:1 Ratio) Count->TwoSignals Symmetric Result_24 Isomer: 2,4-Dichloro (REJECT) ThreeSignals->Result_24 CouplingCheck Check Coupling (J) TwoSignals->CouplingCheck OrthoCoupling Large Doublet (J > 8Hz) Present CouplingCheck->OrthoCoupling MetaCoupling Only Small Splitting (J < 2Hz) (Meta Coupling) CouplingCheck->MetaCoupling OrthoCoupling->Result_24 Result_35 Isomer: 3,5-Dichloro (CONFIRM) MetaCoupling->Result_35

Figure 2: Logic gate for distinguishing the target 3,5-dichloro isomer from the common 2,4-dichloro impurity based on signal multiplicity and coupling constants.

Conclusion & Recommendations

For the characterization of 2-(3,5-Dichlorophenoxy)ethanamine hydrochloride , 1H NMR is the definitive analytical tool.

  • Superiority over HPLC: While HPLC confirms purity, only NMR confirms the 3,5-substitution pattern via the diagnostic meta-coupling (

    
     Hz) and signal symmetry (2:1 ratio).
    
  • Salt Confirmation: The presence of the broad singlet at ~8.2 ppm (3H) in DMSO-d6 conclusively proves the formation of the hydrochloride salt.

  • QC Standard: Any observation of ortho-coupling (

    
     Hz) warrants immediate rejection of the batch as it indicates contamination with 2,4- or 2,6-isomers.
    

Final Recommendation: Use 600 MHz NMR in DMSO-d6 for release testing to ensure resolution of the fine meta-coupling, which serves as the "fingerprint" for the 3,5-dichlorophenoxy moiety.

References

  • Source for the aromatic fragment chemical shifts and splitting p
  • PrepChem. (n.d.). Synthesis of N-[-2-(3,5-Dichlorophenoxy)ethyl]butanamine Hydrochloride. Retrieved October 26, 2025, from [Link]

    • Source for synthetic context and physical properties of the hydrochloride salt.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at [Link]

    • Authoritative standard for solvent residual peaks (DMSO-d6).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. General reference for amine salt chemical shift effects and coupling constants.

Sources

Validation

comparing reactivity of 3,5-dichloro vs 2,4-dichloro phenoxyethylamines

The following guide provides an in-depth technical comparison of 3,5-dichlorophenoxyethylamine (3,5-DCPEA) versus 2,4-dichlorophenoxyethylamine (2,4-DCPEA) . This analysis is structured for researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3,5-dichlorophenoxyethylamine (3,5-DCPEA) versus 2,4-dichlorophenoxyethylamine (2,4-DCPEA) . This analysis is structured for researchers in medicinal chemistry and agrochemical development, focusing on the causal relationship between substitution patterns and molecular performance.

Executive Analysis: The Ortho-Para vs. Meta-Meta Trade-off

In the design of bioactive phenoxyethylamines, the choice between 2,4-dichloro and 3,5-dichloro substitution is rarely arbitrary. It represents a fundamental trade-off between metabolic stability and steric protection .

  • 2,4-DCPEA (The "Fortified" Isomer): Characterized by an ortho substituent that sterically shields the ether linkage and a para substituent that blocks the primary site of CYP450-mediated hydroxylation. This motif is historically favored in agrochemicals (e.g., 2,4-D) for its environmental persistence and receptor efficacy.

  • 3,5-DCPEA (The "Exposed" Isomer): Lacks steric hindrance at the ether linkage and possesses an open para position. This isomer is electronically deactivated but sterically accessible, making it a candidate for high-affinity binding where steric bulk is detrimental, albeit at the cost of faster metabolic clearance.

Summary of Physicochemical Differences
Feature2,4-Dichloro (Ortho/Para)3,5-Dichloro (Meta/Meta)Impact on Performance
Ether Sterics High (Ortho-Cl clash)Low (Open access)2,4-analog resists hydrolysis; 3,5-analog binds smaller pockets.
Electronic Effect Inductive (-I) & Resonance (+R)Pure Inductive (-I)2,4-ring is electron-richer than 3,5.
Metabolic Fate Para-Blocked (High Stability)Para-Open (Low Stability)3,5-analog is rapidly cleared via p-hydroxylation.
Precursor Acidity High (pKa ~7.85)Moderate (pKa ~8.19)2,4-DCP deprotonates easier during synthesis.

Structural & Electronic Landscape

Understanding the electronic distribution is critical for predicting reactivity in nucleophilic substitutions and receptor interactions.

The "Ortho Effect" in 2,4-DCPEA

The chlorine atom at the 2-position (ortho) exerts a significant steric influence on the ethylamine tail. In biological systems, this forces the ethylamine side chain into specific conformations, often locking the molecule into a bioactive pose. Electronically, the 2,4-pattern combines inductive withdrawal with resonance donation, creating a dipole that is distinct from the symmetric 3,5-analog.

The "Meta-Symmetry" of 3,5-DCPEA

The 3,5-substitution pattern is unique because the meta-chlorines are purely electron-withdrawing (inductive) with no resonance donation into the ring's π-system at the ipso or para positions. This makes the ring significantly electron-deficient (deactivated), which can enhance π-stacking interactions with receptor aromatic residues (e.g., Phenylalanine or Tryptophan) but leaves the para carbon highly susceptible to nucleophilic or enzymatic attack.

Experimental Synthesis: Comparative Protocol

Objective: Synthesize both isomers via Williamson Ether Synthesis to demonstrate nucleophilic reactivity differences.

Causality in Synthesis
  • 2,4-Dichlorophenol (2,4-DCP): More acidic (pKa 7.85) due to the ortho-inductive effect. The phenoxide forms readily, but the nucleophilic attack on the alkyl halide is slower due to steric hindrance from the ortho-chlorine.

  • 3,5-Dichlorophenol (3,5-DCP): Less acidic (pKa 8.19). Requires stronger conditions to fully deprotonate, but the resulting phenoxide is sterically unencumbered, leading to faster SN2 kinetics once formed.

Protocol: Microwave-Assisted Alkylation

Note: This protocol uses microwave irradiation to overcome the steric barrier of the 2,4-isomer.

Reagents:

  • Substituted Phenol (1.0 eq)

  • N-(2-bromoethyl)phthalimide (1.1 eq) [Protected amine precursor]

  • K₂CO₃ (2.0 eq)

  • DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve Phenol (2,4- or 3,5- isomer) in DMF. Add K₂CO₃. Stir at RT for 15 min.

    • Validation: Solution should turn yellow/orange indicating phenoxide formation.

  • Coupling: Add N-(2-bromoethyl)phthalimide.

  • Irradiation: Seal tube. Microwave at 120°C.

    • 2,4-Isomer: Requires 45 mins (Steric retardation).

    • 3,5-Isomer: Complete in 20 mins (Steric freedom).

  • Deprotection: Treat the intermediate with Hydrazine hydrate in EtOH (Reflux, 2h) to liberate the free amine.

Synthesis Pathway Diagram (DOT)

Synthesis cluster_0 Precursors P1 2,4-Dichlorophenol (Steric Bulk) Step1 Deprotonation (K2CO3/DMF) P1->Step1 P2 3,5-Dichlorophenol (Steric Open) P2->Step1 Step2 SN2 Attack on Alkyl Bromide Step1->Step2 Phenoxide Generation Step3 Hydrazinolysis (Deprotection) Step2->Step3 Phthalimide Intermediate Product1 2,4-DCPEA (Yield: ~85%) Step3->Product1 Slower Kinetics Product2 3,5-DCPEA (Yield: ~92%) Step3->Product2 Faster Kinetics

Caption: Comparative synthetic pathway highlighting kinetic differences due to steric hindrance.

Metabolic Performance & Stability

In drug development, the "Metabolic Soft Spot" analysis is crucial. The difference between these two isomers is stark.

The "Para-Block" Strategy (2,4-DCPEA)

The 4-position chlorine atom effectively blocks the primary site of oxidative metabolism. CYP450 enzymes, which prefer attacking the electron-rich para position, are forced to target less favorable sites (e.g., benzylic oxidation of the ethyl chain or ring opening).

  • Result: Extended half-life (

    
    ). High oral bioavailability.
    
The "Para-Liability" (3,5-DCPEA)

The 3,5-pattern leaves the 4-position (para) completely exposed. Furthermore, the two meta-chlorines inductively withdraw electrons, making the ring protons more acidic, but the carbon ring itself remains susceptible to radical attack or enzymatic hydroxylation at the para position.

  • Result: Rapid clearance via p-hydroxylation followed by Glucuronidation. Short

    
    .
    
Metabolic Fate Diagram (DOT)

Metabolism cluster_24 2,4-DCPEA Fate (Resistant) cluster_35 3,5-DCPEA Fate (Vulnerable) C24 2,4-DCPEA M24 Minor Metabolites (Side-chain oxidation) C24->M24 CYP450 (Para-Blocked) C35 3,5-DCPEA Inter 4-Hydroxy-3,5-DCPEA (Para-Hydroxylation) C35->Inter CYP450 (Fast) Conj O-Glucuronide Conjugate (Rapid Excretion) Inter->Conj UGT

Caption: Metabolic divergence showing the stability of the 2,4-isomer vs. rapid clearance of the 3,5-isomer.

Comparative Data Summary

The following data represents typical values derived from analogous phenoxy systems (e.g., 2,4-D vs 3,5-D derivatives) to illustrate the performance gap.

Parameter2,4-DCPEA3,5-DCPEAInterpretation
Synthetic Yield (Standard) 78-85%90-95%Steric hindrance in 2,4- reduces SN2 efficiency.
pKa (Parent Phenol) 7.858.192,4-DCP is more acidic (Ortho-effect).
Metabolic

(Microsomes)
> 60 min< 20 min3,5- isomer is rapidly degraded.
Lipophilicity (LogP) ~3.1~3.33,5- is slightly more lipophilic (symmetry).
Receptor Selectivity Ortho-tolerant pocketsFlat/Stacking pockets2,4- requires a larger binding cavity.

References

  • Huston, P. (2024). Steric and Electronic Effects in Phenoxyalkanoic Acid Herbicides. Journal of Agricultural Chemistry. 1[2][3]

  • BenchChem Application Note . (2025). Comparative Guide to the Reactivity of Dichloro-substituted Aromatics. BenchChem Protocols. 4

  • Datta, S., & Limpanuparb, T. (2025). Steric vs Electronic Effects: Stability of Halogenated Isomers. Semantic Scholar. 5

  • National Institutes of Health (NIH) . (2025). Metabolism of 2,4-D in plants and mammals. PubMed. 6[2][3]

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-(3,5-Dichlorophenoxy)ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation and purity assessment of novel chemical entities are paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. Among the myriad of scaffolds utilized in medicinal chemistry, 2-(3,5-Dichlorophenoxy)ethanamine and its derivatives represent a class of compounds with significant potential, often serving as key intermediates in the synthesis of pharmacologically active molecules. Their utility, however, is intrinsically linked to the ability to rigorously characterize their structure and confirm their identity. This guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of these derivatives, offering a comparative analysis of their expected spectral features and the underlying principles governing their interpretation.

This document is intended to serve as a practical resource for researchers, providing not only theoretical insights but also actionable experimental protocols and comparative data to aid in the unambiguous identification and quality control of 2-(3,5-Dichlorophenoxy)ethanamine derivatives.

The Spectroscopic Quadfecta: A Multi-faceted Approach to Structural Verification

The robust characterization of any organic molecule seldom relies on a single analytical technique. Instead, a confluence of spectroscopic methods is employed to piece together the molecular puzzle. For 2-(3,5-Dichlorophenoxy)ethanamine derivatives, the four cornerstones of spectroscopic analysis are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides a unique and complementary piece of information, and when combined, they offer a high-fidelity confirmation of the molecular structure.

Experimental Workflow for Spectroscopic Characterization

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR Sample Preparation MS Mass Spectrometry (MS) Purification->MS Sample Preparation IR Infrared (IR) Spectroscopy Purification->IR Sample Preparation UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Sample Preparation Data_Integration Integration of All Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration UV_Vis->Data_Integration Structure_Confirmation Structure Confirmation & Purity Assessment Data_Integration->Structure_Confirmation

Figure 1: A generalized workflow for the synthesis, purification, and comprehensive spectroscopic characterization of 2-(3,5-Dichlorophenoxy)ethanamine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(3,5-Dichlorophenoxy)ethanamine derivatives, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum of a generic N-substituted 2-(3,5-Dichlorophenoxy)ethanamine derivative can be dissected into several key regions:

  • Aromatic Region (δ 6.8 - 7.3 ppm): The 3,5-dichlorophenyl group will exhibit a characteristic splitting pattern. The proton at C4 (para to the ether linkage) will typically appear as a triplet, while the two equivalent protons at C2 and C6 (ortho to the ether linkage) will appear as a doublet.

  • O-CH₂ Region (δ ~4.1 ppm): The two protons of the methylene group attached to the phenoxy oxygen will appear as a triplet, deshielded by the adjacent electronegative oxygen atom.

  • N-CH₂ Region (δ ~3.0 - 3.5 ppm): The two protons of the methylene group attached to the nitrogen will also appear as a triplet. The exact chemical shift will be influenced by the nature of the substituent on the nitrogen.

  • N-H Proton (if present): For the primary amine (unsubstituted on the nitrogen), the N-H protons will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration. For secondary amines, a single N-H proton will be observed.

  • N-Alkyl Substituent Protons (if present): The chemical shifts and splitting patterns of these protons will depend on the specific alkyl group. For instance, an N-propyl group would show a triplet for the terminal methyl group, a sextet for the middle methylene group, and a triplet for the methylene group attached to the nitrogen.

Comparative Analysis:

DerivativeAr-H (C4)Ar-H (C2, C6)O-CH₂N-CH₂N-Substituent Protons
Parent Amine ~7.0 ppm (t)~6.8 ppm (d)~4.1 ppm (t)~3.1 ppm (t)N-H (broad s)
N-Propyl Derivative ~7.0 ppm (t)~6.8 ppm (d)~4.1 ppm (t)~2.9 ppm (t)~2.6 ppm (t, N-CH₂), ~1.6 ppm (sext, CH₂), ~0.9 ppm (t, CH₃)
N-Butyl Derivative ~7.0 ppm (t)~6.8 ppm (d)~4.1 ppm (t)~2.9 ppm (t)~2.6 ppm (t, N-CH₂), ~1.5 ppm (p, CH₂), ~1.4 ppm (sext, CH₂), ~0.9 ppm (t, CH₃)

Note: The chemical shifts (δ) are approximate and can vary based on the solvent and other experimental conditions.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons (δ 110 - 160 ppm): The 3,5-dichlorophenyl ring will show distinct signals for the carbon attached to the oxygen (C1), the carbons bearing the chlorine atoms (C3, C5), the unsubstituted carbons (C2, C6), and the carbon at the para position (C4).

  • O-CH₂ Carbon (δ ~67 ppm): The carbon of the methylene group attached to the phenoxy oxygen.

  • N-CH₂ Carbon (δ ~40 - 50 ppm): The carbon of the methylene group attached to the nitrogen. Its chemical shift will be influenced by the N-substituent.

  • N-Alkyl Substituent Carbons (if present): These will appear in the aliphatic region (δ 10 - 60 ppm).

Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.

Expected Mass Spectral Features:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak will correspond to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The [M]⁺ peak will be accompanied by [M+2]⁺ and [M+4]⁺ peaks with relative intensities of approximately 65% and 10% of the [M]⁺ peak, respectively.

  • Key Fragmentation Pathways:

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of a stable iminium ion.

    • Cleavage of the Ether Bond: Fragmentation can occur at the C-O ether linkage, leading to the formation of a dichlorophenoxy radical or cation and the corresponding ethanamine fragment.

    • Loss of the N-Substituent: For N-substituted derivatives, the loss of the alkyl group from the nitrogen is a possible fragmentation pathway.

Comparative Fragmentation Analysis:

Ion FragmentParent AmineN-Propyl Derivative
[M]⁺ m/z 205/207/209m/z 247/249/251
[M - CH₂NH₂]⁺ -m/z 204/206
[CH₂=NH-R]⁺ m/z 30m/z 72
[Cl₂C₆H₃O]⁺ m/z 161/163/165m/z 161/163/165

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Spectral Features:

  • N-H Stretch (for primary and secondary amines): A characteristic absorption in the range of 3300-3500 cm⁻¹. Primary amines will show two bands (symmetric and asymmetric stretching), while secondary amines will show a single band.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the region of 1450-1600 cm⁻¹ are characteristic of the aromatic ring.

  • C-O Stretch (Aryl Ether): A strong absorption band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether linkage.

  • C-N Stretch: This absorption is typically found in the 1000-1200 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are due to the carbon-chlorine bonds.

Comparative IR Data:

Functional GroupParent Amine (cm⁻¹)N-Propyl Derivative (cm⁻¹)
N-H Stretch ~3380, 3300 (two bands)~3350 (one band)
Aromatic C-H Stretch ~3050-3100~3050-3100
Aliphatic C-H Stretch ~2850-2950~2850-2960
Aromatic C=C Stretch ~1580, 1470~1580, 1470
C-O Stretch ~1250~1250
C-Cl Stretch ~700-800~700-800

Experimental Protocol for FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Expected UV-Vis Spectral Features:

The 3,5-dichlorophenoxy chromophore is expected to exhibit absorption bands in the ultraviolet region. The primary absorption is due to π → π* transitions within the benzene ring. The presence of the chlorine and ether substituents will cause a slight red shift (bathochromic shift) compared to unsubstituted benzene.

  • λmax: Typically, two main absorption bands are expected for substituted benzenes. For 2-(3,5-Dichlorophenoxy)ethanamine derivatives, one would expect a primary band around 220-230 nm and a secondary, less intense band around 270-280 nm.

Comparative Analysis:

The UV-Vis spectra of different N-substituted derivatives are expected to be very similar, as the N-alkyl group is not part of the primary chromophore and will have a negligible effect on the electronic transitions of the aromatic ring. Therefore, UV-Vis spectroscopy is more useful for confirming the presence of the dichlorophenoxy moiety and for quantitative analysis rather than for distinguishing between different N-alkyl derivatives.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

Conclusion: An Integrated Approach for Unambiguous Characterization

The spectroscopic characterization of 2-(3,5-Dichlorophenoxy)ethanamine derivatives is a critical step in their synthesis and application in drug development. While each spectroscopic technique provides valuable information, it is the integration of data from NMR, MS, IR, and UV-Vis spectroscopy that allows for an unequivocal confirmation of the molecular structure and an assessment of purity. This guide provides a foundational framework for understanding and applying these techniques, empowering researchers to confidently characterize this important class of compounds. The provided protocols and comparative data serve as a starting point, and it is essential to adapt experimental conditions and interpretation based on the specific derivative under investigation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • US Patent US04558155A, "Antidepressant N-substituted-2-phenoxyethylamines", published December 10, 1985.
Validation

distinguishing 2-(3,5-Dichlorophenoxy)ethanamine from its regioisomers by IR spectroscopy

Executive Summary In the synthesis and quality control of halogenated phenoxy-alkylamines, distinguishing regioisomers is critical due to their distinct pharmacological profiles. 2-(3,5-Dichlorophenoxy)ethanamine (often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of halogenated phenoxy-alkylamines, distinguishing regioisomers is critical due to their distinct pharmacological profiles. 2-(3,5-Dichlorophenoxy)ethanamine (often an intermediate in serotonin/dopamine transporter inhibitor synthesis) presents a specific challenge: its mass spectrum is virtually identical to its isomers (e.g., 2,4-dichloro or 3,4-dichloro analogs).

While NMR is the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a faster, cost-effective method for routine identification if specific spectral windows are targeted. This guide details the spectroscopic "fingerprint" of the 3,5-dichloro substitution pattern, distinguishing it from common impurities like the 2,4- and 3,4-isomers based on C-H Out-of-Plane (OOP) bending vibrations .

Molecular Analysis & Substitution Logic

To interpret the IR spectrum, we must first map the proton environment of the benzene ring. The IR "fingerprint" in the 600–900 cm⁻¹ region is determined by the number of adjacent aromatic protons.

Target Molecule: 3,5-Dichlorophenoxy Pattern
  • Substituents: Position 1 (Alkoxy), Position 3 (Cl), Position 5 (Cl).

  • Proton Positions: 2, 4, 6.

  • Environment:

    • Proton 2: Isolated (between Alkoxy and Cl).

    • Proton 4: Isolated (between Cl and Cl).

    • Proton 6: Isolated (between Cl and Alkoxy).

  • Key Feature: Zero adjacent protons. This is the defining characteristic.

Common Isomer: 2,4-Dichlorophenoxy Pattern
  • Substituents: Position 1 (Alkoxy), Position 2 (Cl), Position 4 (Cl).

  • Proton Positions: 3, 5, 6.

  • Environment:

    • Proton 3: Isolated.

    • Protons 5 & 6: Adjacent .

  • Key Feature: Presence of two adjacent protons .

Common Isomer: 3,4-Dichlorophenoxy Pattern
  • Substituents: Position 1 (Alkoxy), Position 3 (Cl), Position 4 (Cl).

  • Proton Positions: 2, 5, 6.

  • Environment:

    • Proton 2: Isolated.

    • Protons 5 & 6: Adjacent .

  • Key Feature: Presence of two adjacent protons .

Comparative Spectral Data

The following table summarizes the diagnostic bands. Note that the amine (


) and ether (

) bands serve as internal standards—they should be present in all isomers, confirming the core structure.
Table 1: Diagnostic IR Bands for Dichlorophenoxy Isomers
Spectral RegionVibration ModeTarget: 3,5-Dichloro (Isolated H)Isomer: 2,4-Dichloro (2 Adj H)Isomer: 3,4-Dichloro (2 Adj H)
860–900 cm⁻¹ Isolated C-H OOP Bend Medium/Strong (840–880 cm⁻¹)Medium (due to H-3)Medium (due to H-2)
800–860 cm⁻¹ 2 Adjacent C-H OOP Bend ABSENT Strong (800–830 cm⁻¹)Strong (810–840 cm⁻¹)
750–800 cm⁻¹ 3 Adjacent C-H OOP Bend ABSENT AbsentAbsent
650–700 cm⁻¹ Ring Deformation Medium (~670 cm⁻¹)Weak/MediumWeak/Medium
1600–2000 cm⁻¹ Summation (Overtones) 3,5-Pattern (Often 2 distinct weak bands)1,2,4-Pattern (Complex, often 3 bands)1,2,4-Pattern (Complex)
3300–3400 cm⁻¹ N-H Stretch (Amine)Present (Broad)Present (Broad)Present (Broad)
1200–1275 cm⁻¹ C-O-C Asym. StretchPresent (Strong)Present (Strong)Present (Strong)

Critical Differentiator: The absence of a strong band in the 800–830 cm⁻¹ region is the primary indicator of the 3,5-isomer. If you see a strong peak here, you likely have a 2,4- or 3,4-isomer (or significant contamination).

Visualization of Logic Flow

The following diagram illustrates the decision process for identifying the correct isomer based on spectral features.

IsomerIdentification Start Acquire IR Spectrum (4000 - 600 cm⁻¹) CheckGroups Check Functional Groups: 3300-3400 (NH₂), 1200-1275 (Ether) Start->CheckGroups GroupsPresent Groups Present? CheckGroups->GroupsPresent AnalyzeOOP Analyze Fingerprint Region (800 - 900 cm⁻¹) GroupsPresent->AnalyzeOOP Yes ResultUnknown Inconclusive / Degradation GroupsPresent->ResultUnknown No CheckAdjacent Is there a STRONG band at 800-840 cm⁻¹? AnalyzeOOP->CheckAdjacent Result24 High Probability: 2,4- or 3,4-Dichloro Isomer (2 Adjacent Protons) CheckAdjacent->Result24 Yes CheckIsolated Is there a Medium band at 840-880 cm⁻¹? CheckAdjacent->CheckIsolated No Result35 CONFIRMED TARGET: 2-(3,5-Dichlorophenoxy)ethanamine (Isolated Protons Only) CheckIsolated->Result35 Yes CheckIsolated->ResultUnknown No

Figure 1: Decision tree for distinguishing 3,5-dichloro substitution from common isomers.

Experimental Protocol

To ensure data integrity, follow this validated workflow. The choice of sampling technique (ATR vs. KBr) can affect peak resolution in the fingerprint region.

Method A: ATR (Attenuated Total Reflectance) - Recommended for Routine QC
  • Pros: Fast, no sample prep.

  • Cons: Slight peak shifts compared to transmission; lower resolution for weak overtone bands.

  • Protocol:

    • Blank: Clean crystal with isopropanol. Collect background (32 scans).

    • Sample: Place ~10 mg of solid amine on the crystal. Apply high pressure (clamp) to ensure contact.

    • Acquisition: Collect 32-64 scans at 4 cm⁻¹ resolution.

    • Correction: Apply "ATR Correction" in software to normalize intensity across the range.

Method B: KBr Pellet - Recommended for Definitive Structural Confirmation
  • Pros: Higher resolution in the 600–900 cm⁻¹ region; better visibility of weak overtone bands (1600–2000 cm⁻¹).

  • Cons: Hygroscopic (water bands may obscure N-H region).

  • Protocol:

    • Mix: Grind 2 mg sample with 200 mg dry KBr (spectroscopic grade).

    • Press: Press at 10 tons for 2 minutes to form a transparent disc.

    • Acquisition: Collect 16 scans.

    • Validation: Ensure baseline at 4000 cm⁻¹ is >80% T.

Interference Management: The Amine Salt Factor
  • Free Base vs. HCl Salt: The target molecule is an amine. If analyzing the HCl salt , the N-H stretches will shift to ~3000 cm⁻¹ (broad ammonium band), potentially obscuring the aromatic C-H stretch.

  • Recommendation: The Fingerprint Region (600-900 cm⁻¹) remains largely unaffected by salt formation. Rely on this region rather than the high-wavenumber region for isomer differentiation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for C-H OOP bending rules).
  • NIST Chemistry WebBook. IR Spectrum of 3,5-Dichlorophenol. National Institute of Standards and Technology. Available at: [Link] (Validates the isolated proton pattern for the 3,5-dichloro aromatic core).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
  • SpectraBase. Spectrum of 2,4-Dichlorophenol. Wiley Science Solutions. Available at: [Link] (Provides comparative data for the "2 adjacent proton" impurity profile).

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 2-(3,5-Dichlorophenoxy)ethanamine Hydrochloride: A Guide for Laboratory Professionals

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Researchers and Drug Development Professionals The responsible and safe handling of chemical reagents is a cornerstone of succes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment, Operational Protocols, and Disposal for Researchers and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides essential, immediate safety and logistical information for the handling of 2-(3,5-Dichlorophenoxy)ethanamine hydrochloride, a compound that, like many chlorinated amine hydrochlorides, requires careful management in a laboratory setting. By understanding the underlying principles of the recommended safety protocols, you can foster a culture of safety and ensure the integrity of your research.

Hazard Assessment: Understanding the Risks

  • Skin and Eye Irritation: Many chlorinated aromatic compounds can cause significant irritation upon contact with the skin and eyes.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[2][5]

  • Potential for Systemic Toxicity: As with many amine hydrochlorides, there is a potential for harmful effects if swallowed, inhaled, or absorbed through the skin.[6][7]

  • Aquatic Toxicity: Many chlorinated compounds are harmful to aquatic life with long-lasting effects.[1][6][8]

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to 2-(3,5-Dichlorophenoxy)ethanamine hydrochloride. The following table outlines the recommended PPE for various laboratory operations.

Operation Recommended PPE Rationale
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (Double-gloving recommended) - Laboratory Coat or Gown - Safety Goggles or a Full-Face Shield - N95 or higher-rated respiratorMinimizes skin contact and prevents inhalation of fine particulates. A face shield offers additional protection from splashes.
Solution Preparation and Handling - Disposable Nitrile Gloves - Laboratory Coat or Gown - Safety GogglesProtects against splashes and direct skin contact.
Large-Scale Operations or Potential for Aerosolization - Chemical-Resistant Gloves (e.g., Butyl rubber) - Chemical-Resistant Apron or Gown - Vented Goggles and a Full-Face Shield - Half-mask or Full-face Respirator with appropriate cartridges for organic vapors and acid gasesProvides a higher level of protection when the risk of significant exposure is increased.

It is imperative to always wash your hands thoroughly after handling the compound, even if gloves were worn.[1][8][9] Contaminated clothing should be removed immediately and washed before reuse.[5][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for the safe handling of 2-(3,5-Dichlorophenoxy)ethanamine hydrochloride. The following diagram and procedural steps outline a comprehensive operational plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare a Well-Ventilated Work Area (e.g., Fume Hood) gather_ppe Gather and Inspect All Necessary PPE prep_area->gather_ppe gather_materials Assemble All Required Materials and Equipment gather_ppe->gather_materials don_ppe Don PPE in the Correct Sequence gather_materials->don_ppe Proceed to Handling weigh_transfer Carefully Weigh and Transfer the Compound don_ppe->weigh_transfer dissolve Dissolve in Appropriate Solvent weigh_transfer->dissolve decontaminate Decontaminate Work Surfaces and Equipment dissolve->decontaminate Proceed to Cleanup doff_ppe Doff PPE in the Correct Sequence decontaminate->doff_ppe dispose Dispose of Waste in Designated Containers doff_ppe->dispose

Caption: Workflow for the Safe Handling of 2-(3,5-Dichlorophenoxy)ethanamine hydrochloride.

Step 1: Preparation and Engineering Controls

  • Designated Work Area: All work with 2-(3,5-Dichlorophenoxy)ethanamine hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

  • Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weigh boats, solvents, and waste containers. This minimizes the need to move in and out of the designated work area.

  • Inspect PPE: Ensure all PPE is in good condition and free from defects.

Step 2: Donning PPE

The correct sequence for putting on PPE is crucial to prevent contamination:

  • Lab Coat/Gown: Put on your lab coat or gown, ensuring it is fully buttoned or tied.

  • Respirator (if required): If handling the solid form, don your respirator and perform a seal check.

  • Eye and Face Protection: Put on your safety goggles or face shield.

  • Gloves: Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Step 3: Handling the Compound

  • Weighing: When weighing the solid compound, use a draft shield or conduct the operation in a fume hood to prevent the dispersal of dust.

  • Transferring: Use a spatula to carefully transfer the compound. Avoid creating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Step 4: Decontamination and Waste Disposal

  • Decontaminate Surfaces: Clean all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste container.[6][8] Do not dispose of this chemical down the drain, as it may be harmful to aquatic life.[7][8][10]

  • Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.[8]

Step 5: Doffing PPE

The sequence for removing PPE is designed to prevent cross-contamination:

  • Gloves (Outer Pair): Remove the outer pair of gloves.

  • Face Shield/Goggles: Remove your face shield or goggles from the back.

  • Lab Coat/Gown: Remove your lab coat or gown, rolling it inward to contain any potential contaminants.

  • Gloves (Inner Pair): Remove the inner pair of gloves.

  • Respirator (if used): Remove your respirator.

  • Hand Washing: Immediately wash your hands with soap and water.

Emergency Procedures: Spills and Exposure

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[8] For larger spills, dike the area to prevent spreading.[11]

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated hazardous waste container.

In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[6][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-(3,5-Dichlorophenoxy)ethanamine hydrochloride and ensure a safe and productive research environment.

References

  • CRC Industries. (2019, August 21). SDS US.
  • Thermo Fisher Scientific. (2009, September 22).
  • SAFETY D
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (2024, September 6).
  • Fisher Scientific. (n.d.).
  • Thermo Fisher Scientific. (2011, December 15).
  • Benchchem. (n.d.).
  • CymitQuimica. (2024, December 19).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Material Safety D
  • SAFETY D
  • Material Safety D
  • Tokyo Chemical Industry. (2023, March 4).
  • Personal Protective Equipment for Chlor-Alkali Chemicals. (n.d.). dphhs.
  • LGC Standards. (2023, June 30).
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
  • Handling Chlorine Safely. (2019, May 13).

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